2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide
CAS No.: 572882-25-8
Cat. No.: VC5276497
Molecular Formula: C9H10ClNO3S
Molecular Weight: 247.69
* For research use only. Not for human or veterinary use.
![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide - 572882-25-8](/images/structure/VC5276497.png)
Specification
CAS No. | 572882-25-8 |
---|---|
Molecular Formula | C9H10ClNO3S |
Molecular Weight | 247.69 |
IUPAC Name | 2-chloro-N-(4-methylsulfonylphenyl)acetamide |
Standard InChI | InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
Standard InChI Key | HNTBRCDGAKVWJX-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s IUPAC name, 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide, reflects its structure:
-
Chloroacetamide backbone: A two-carbon chain with a chlorine atom at the α-position and an amide group.
-
4-(Methylsulfonyl)phenyl substituent: A benzene ring with a methylsulfonyl (-SO₂CH₃) group at the para position .
Alternative names include N-(4-methylsulfonylphenyl)-2-chloroacetamide and 2-chloro-N-(4-methanesulfonylphenyl)acetamide. No widely accepted trivial name exists for this compound.
Structural Features
-
Molecular formula: C₉H₉ClNO₃S.
-
Key functional groups:
-
Chloroacetamide (Cl-CH₂-CONH-).
-
Methylsulfonyl (-SO₂CH₃) as an electron-withdrawing group.
-
-
Spatial arrangement: The methylsulfonyl group’s para position minimizes steric hindrance, favoring planar molecular conformations .
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis for 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide is documented, analogous compounds suggest two pathways:
Sulfonamide Alkylation
-
Starting material: 4-(Methylsulfonyl)aniline.
-
Reaction with chloroacetyl chloride:
This method mirrors the synthesis of 2-chloro-N-[(2-methylphenyl)sulfonyl]acetamide .
Sulfonation of Phenylacetamide
-
Chloroacetylation: React aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide.
-
Sulfonation: Introduce the methylsulfonyl group via electrophilic substitution, though regioselectivity may require directing groups .
Spectroscopic Characterization
Data from similar compounds provide expected spectral profiles:
-
IR spectroscopy:
-
¹H NMR (DMSO-d₆):
Physicochemical Properties
Solubility and Stability
-
Solubility: Likely moderate in polar aprotic solvents (DMSO, DMF) due to sulfonyl and amide groups. Limited water solubility (~0.1–1 mg/mL) .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions via cleavage of the amide bond .
Crystallography and Hydrogen Bonding
Crystal structures of related sulfonamide acetamides reveal:
-
Intramolecular N-H⋯Cl bonds: Stabilize the amide conformation .
-
Intermolecular N-H⋯O=S interactions: Form dimeric structures in the solid state .
Biological and Pharmacological Activity
Table 1: Anticonvulsant Activity of Analogous Compounds
Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |
---|---|---|
3-Chloroanilide analog | 100 | >300 |
3-CF₃-anilide analog | 30 | 100 |
Key findings:
-
Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) enhance anticonvulsant activity by modulating sodium channel binding .
-
Neurotoxicity: Higher TD₅₀ values suggest a favorable safety profile for sulfonyl-containing derivatives .
Mechanism of Action
-
Voltage-gated sodium channel modulation: Sulfonyl groups may enhance binding to Site 2, delaying channel inactivation .
-
Carbonic anhydrase inhibition: Sulfonamides are known inhibitors, though this remains speculative for the target compound .
Industrial and Agricultural Applications
Herbicidal Activity
Chloroacetamides (e.g., acetochlor) are pre-emergent herbicides. The methylsulfonyl group may improve soil persistence and target specificity .
Polymer Chemistry
Sulfonamide acetamides act as crosslinkers in epoxy resins, leveraging hydrogen-bonding networks for enhanced thermal stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume